molecular formula C20H25NO6 B11308291 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11308291
M. Wt: 375.4 g/mol
InChI Key: XRMYOOPCIFVNGG-UHFFFAOYSA-N
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Description

N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic hybrid molecule combining a coumarin scaffold with an N-acylated norvaline moiety. The coumarin core (2H-chromen-2-one) is substituted with methyl (C8), propyl (C4), and oxyacetyl-linked norvaline groups (C7). The oxyacetyl bridge enhances solubility and may facilitate hydrogen bonding, critical for molecular recognition .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-6-13-10-18(23)27-19-12(3)16(9-8-14(13)19)26-11-17(22)21-15(7-5-2)20(24)25/h8-10,15H,4-7,11H2,1-3H3,(H,21,22)(H,24,25)

InChI Key

XRMYOOPCIFVNGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves several steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with propyl bromide to introduce the propyl group at the 4-position. The resulting compound is then acetylated with acetic anhydride to form the acetyl derivative. Finally, the acetylated compound is reacted with norvaline to yield this compound .

Chemical Reactions Analysis

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has shown significant anticancer properties in various studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Case Study :
    • Study on MCF-7 Cells (2023) : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating effective cytotoxicity against human breast cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes.
  • Case Study :
    • Antimicrobial Efficacy (2024) : The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

  • Case Study :
    • Inflammation Model Study (2025) : In LPS-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Mechanism of Action

The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This inhibition leads to the disruption of key metabolic pathways, resulting in antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues

(a) N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride
  • Structure: Coumarin core (4-methyl substitution) with a hydrazonoyl chloride group at C5.
  • Synthesis : Diazonium coupling of 4-methylcoumarin with 3-chloropentan-2,4-dione under acidic conditions .
  • Key Features: Lacks the norvaline-acetyl moiety but shares the coumarin backbone. The hydrazonoyl group introduces reactivity for further derivatization.
(b) Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
  • Structure: N-Acyl anilino ester with dichlorophenoxy and pyrimidinyl substituents.
  • Synthesis : Nucleophilic substitution between 4-(4,6-dimethoxypyrimidin-2-yloxy)aniline and methyl 2-chloropropionate, followed by acetylation .
  • Key Features: Shares the N-acyl linkage but replaces coumarin with pyrimidine and dichlorophenoxy groups. Exhibits fungicidal activity due to systemic properties.
(c) Norvaline, N-acetyl-5-hydroxy-, methyl ester
  • Structure: Norvaline derivative with acetyl, 5-hydroxy, and methyl ester groups.
  • Properties: Molecular weight 189.21 g/mol, hydrogen bond donors (2), acceptors (4), and XLogP3 0.3 .
  • Key Features: Lacks the coumarin moiety but shares the N-acetyl norvaline unit. The ester group enhances volatility compared to the target compound’s oxyacetyl bridge.

Structural and Functional Insights

  • The oxyacetyl linker in the target compound vs. hydrazonoyl chloride in Compound (a) reduces electrophilicity, favoring stability in biological systems.
  • N-Acyl Norvaline vs. Anilino Esters: The norvaline moiety introduces a chiral center and peptide-like interactions, contrasting with Compound (b)’s anilino group, which prioritizes π-π stacking with pyrimidine . Compound (c)’s methyl ester increases volatility but reduces hydrogen-bonding capacity compared to the target compound’s free carboxylic acid (if norvaline is unesterified) .
  • Hydrogen Bonding: The target compound’s C=O (coumarin, acetyl) and O–H (norvaline) groups enable extensive hydrogen bonding, akin to Compound (b)’s C9–H9···O4 interaction .

Biological Activity

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a compound that belongs to the class of 2H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical formula of this compound is C21H27NO6C_{21}H_{27}NO_{6}, with a molecular weight of 387.45 g/mol. The compound features a chromene backbone, which is associated with various biological activities.

Biological Activities

Research indicates that compounds containing the 2H-chromene structure exhibit a wide range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that 2H-chromene derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, leading to cell cycle arrest. For instance, certain analogs have demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties :
    • The antimicrobial efficacy of 2H-chromenes has been documented against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • In vitro studies indicate that derivatives of 2H-chromenes can inhibit the denaturation of proteins and stabilize cell membranes, which is crucial for anti-inflammatory activity. This effect has been quantified using albumin denaturation assays, where certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like ibuprofen .
  • Antidiabetic Activity :
    • Recent investigations have highlighted the potential of 2H-chromene derivatives in managing diabetes through mechanisms such as enhancing insulin sensitivity and reducing blood glucose levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureBiological Activity
Chromene BackboneAnticancer, antimicrobial properties
Acetyl GroupEnhances solubility and bioavailability
Norvaline SubstitutionModulates interactions with biological targets

The SAR studies suggest that modifications in the chromene structure can significantly influence the pharmacological profile of these compounds.

Case Studies

  • Anticancer Mechanism Study :
    • A study conducted by Afifi et al. (2017) demonstrated that specific chromene derivatives triggered apoptosis in cancer cells through caspase activation and inhibition of cell migration .
  • Antimicrobial Efficacy Assessment :
    • Research by Suvarna et al. (2017) evaluated the antimicrobial potential of various 2H-chromene derivatives, revealing effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity Evaluation :
    • A comparative study highlighted that certain derivatives exhibited IC50 values lower than ibuprofen in albumin denaturation assays, indicating strong anti-inflammatory properties .

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